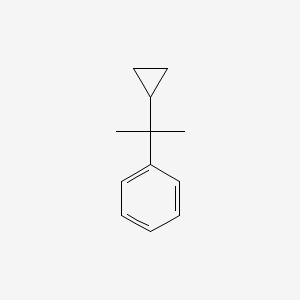
(1-Cyclopropyl-1-methylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-1-methylethyl)benzene is an organic compound with the molecular formula C12H16. It is also known by its systematic name, Benzene, (1-cyclopropyl-1-methylethyl)-. This compound features a benzene ring substituted with a cyclopropyl group and an isopropyl group. It is a colorless liquid with a boiling point of approximately 216.7°C and a density of about 1.0 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-1-methylethyl)benzene typically involves the alkylation of benzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the cyclopropylmethyl cation is generated and subsequently reacts with the benzene ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropyl-1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropyl-1-methylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Wirkmechanismus
The mechanism of action of (1-Cyclopropyl-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The benzene ring allows for π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Lacks the isopropyl group, making it less sterically hindered.
Isopropylbenzene (Cumene): Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethylbenzene: Similar structure but with different substitution patterns, affecting its chemical properties
Uniqueness
(1-Cyclopropyl-1-methylethyl)benzene is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic effects. These features make it a valuable compound for studying the influence of substituents on aromatic systems and for developing novel chemical entities .
Eigenschaften
CAS-Nummer |
56282-43-0 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-cyclopropylpropan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-12(2,11-8-9-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
IVDVVZZDOGDKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


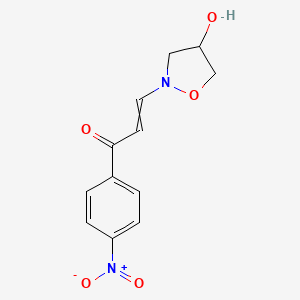

![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)

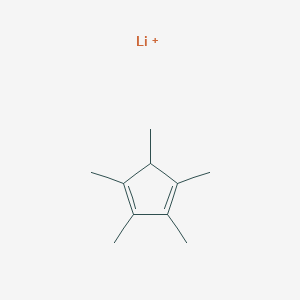
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
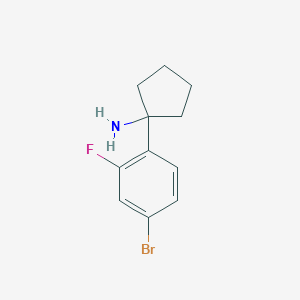
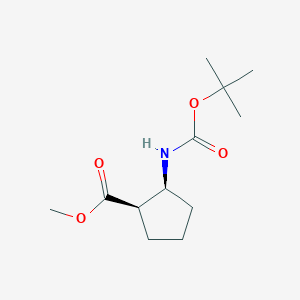
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
